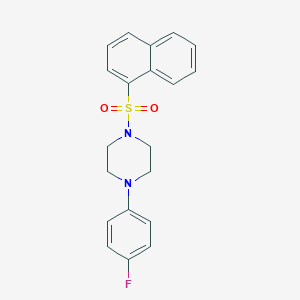![molecular formula C13H20Br2N2O2S B226029 2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DBDPE or DE-83R, and it is a flame retardant that has been used in various industries, including electronics, construction, and textiles. However, recent studies have shown that DBDPE has potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
DBDPE inhibits the activity of PKC and COX-2 by binding to their active sites, thereby preventing the enzymes from carrying out their functions. Additionally, DBDPE has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
DBDPE has been found to have various biochemical and physiological effects. Studies have shown that DBDPE can reduce inflammation, inhibit cell proliferation, induce apoptosis, and reduce oxidative stress. Additionally, DBDPE has been found to have neuroprotective effects and can reduce the risk of developing Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DBDPE has several advantages for lab experiments, including its ability to inhibit the activity of PKC and COX-2, induce apoptosis in cancer cells, and reduce inflammation. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on DBDPE. One potential area of research is its use as a therapeutic agent for cancer treatment. Studies have shown that DBDPE can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in treating different types of cancer. Additionally, DBDPE has been found to have neuroprotective effects, and further research is needed to determine its potential use in treating neurodegenerative diseases. Finally, further research is needed to determine the safety and efficacy of DBDPE as a therapeutic agent in humans.
Synthesemethoden
The synthesis of DBDPE involves the reaction of 2,5-dibromoaniline with N-(3-chloropropyl)diethylamine in the presence of sodium carbonate and copper powder. The resulting product is then treated with benzenesulfonyl chloride to form 2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
DBDPE has been found to have potential therapeutic applications due to its ability to inhibit the activity of certain enzymes and proteins. Studies have shown that DBDPE can inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, DBDPE has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules.
Eigenschaften
Produktname |
2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide |
|---|---|
Molekularformel |
C13H20Br2N2O2S |
Molekulargewicht |
428.19 g/mol |
IUPAC-Name |
2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C13H20Br2N2O2S/c1-3-17(4-2)9-5-8-16-20(18,19)13-10-11(14)6-7-12(13)15/h6-7,10,16H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
NUFQYHQYSPFYQI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Kanonische SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)


![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)





